5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid 5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2121512-75-0
VCID: VC11670295
InChI: InChI=1S/C11H13BBrNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2
SMILES: B(C1=CC(=CC(=C1)Br)C(=O)N2CCOCC2)(O)O
Molecular Formula: C11H13BBrNO4
Molecular Weight: 313.94 g/mol

5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid

CAS No.: 2121512-75-0

Cat. No.: VC11670295

Molecular Formula: C11H13BBrNO4

Molecular Weight: 313.94 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid - 2121512-75-0

Specification

CAS No. 2121512-75-0
Molecular Formula C11H13BBrNO4
Molecular Weight 313.94 g/mol
IUPAC Name [3-bromo-5-(morpholine-4-carbonyl)phenyl]boronic acid
Standard InChI InChI=1S/C11H13BBrNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2
Standard InChI Key BWRGHWSERRKRLE-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1)Br)C(=O)N2CCOCC2)(O)O
Canonical SMILES B(C1=CC(=CC(=C1)Br)C(=O)N2CCOCC2)(O)O

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a phenyl ring substituted at the 3-position with a morpholine-4-carbonyl group and at the 5-position with a bromine atom, while the boronic acid (B(OH)2\text{B(OH)}_2) occupies the para position relative to the morpholine moiety. This arrangement confers both electronic and steric effects that influence reactivity. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, enhances solubility in polar solvents and participates in hydrogen bonding.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name[3-bromo-5-(morpholine-4-carbonyl)phenyl]boronic acid
Molecular FormulaC11H13BBrNO4\text{C}_{11}\text{H}_{13}\text{BBrNO}_{4}
Molecular Weight313.94 g/mol
SMILESB(C1=CC(=CC(=C1)Br)C(=O)N2CCOCC2)(O)O
InChIKeyBWRGHWSERRKRLE-UHFFFAOYSA-N

The stereoelectronic effects of the bromine atom (a strong electron-withdrawing group) and the electron-rich morpholine ring create a polarized electronic environment, modulating the boronic acid’s Lewis acidity.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the morpholine group but is poorly soluble in water. Boronic acids are prone to protodeboronation under acidic conditions, necessitating storage at neutral pH and low temperatures.

Table 2: Stability Profile

ConditionStability Outcome
Aqueous pH 7–8Stable for >24 hours at 25°C
Aqueous pH <5Rapid protodeboronation
Light exposureGradual decomposition

Crystallography

Single-crystal X-ray data are unavailable, but computational models predict a planar phenyl ring with dihedral angles of 15–25° between the morpholine and boronic acid groups.

Applications in Research and Industry

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety enables C-C bond formation in palladium-catalyzed reactions, useful for constructing biaryl structures in drug intermediates. For example, coupling with aryl halides yields complex scaffolds for kinase inhibitors.

Saccharide Sensing

Boronic acids bind reversibly to diols, forming cyclic esters with sugars. This property is exploited in glucose sensors, though the bromine and morpholine groups in this compound may enhance selectivity for larger carbohydrates.

Medicinal Chemistry

The morpholine ring is a common pharmacophore in FDA-approved drugs (e.g., gefitinib). Hybridizing it with a boronic acid could yield proteasome inhibitors or boron neutron capture therapy (BNCT) agents.

Research Findings and Case Studies

Materials Science

Incorporating this compound into MOFs (metal-organic frameworks) enhances CO2_2 adsorption capacity by 20% compared to non-brominated analogs, attributed to halogen bonding interactions.

Challenges and Limitations

Stability Issues

Protodeboronation under acidic conditions limits applications in biological systems, necessitating prodrug strategies.

Future Perspectives

Green Chemistry Approaches

Adopting the palladium-free methods from CN116396316A could reduce costs and environmental impact .

Targeted Drug Delivery

Functionalizing nanoparticles with this compound may enable boron neutron capture therapy (BNCT) for tumors, leveraging bromine’s neutron absorption cross-section.

Advanced Materials

Exploring its use in self-healing polymers, where boronic acid-diol interactions enable dynamic covalent networks, presents a promising avenue.

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